3-(4-fluorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones This compound is characterized by the presence of fluorophenyl and methoxyphenyl groups attached to a furochromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furochromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenone core.
Introduction of Fluorophenyl and Methoxyphenyl Groups: The fluorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. Common reagents used in these reactions include fluorobenzene and methoxybenzene derivatives.
Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: It is explored for its use in organic electronics and photonic devices due to its unique electronic properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s fluorophenyl and methoxyphenyl groups contribute to its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
- 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
- 3-(4-fluorophenyl)-4-methyl-9,10-dihydrocyclopenta©furo(2,3-f)chromen-7(8H)-one
Uniqueness
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern and the presence of both fluorophenyl and methoxyphenyl groups. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal and material science further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C24H15FO4 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-(4-methoxyphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H15FO4/c1-27-17-8-4-14(5-9-17)18-11-24(26)29-23-12-22-20(10-19(18)23)21(13-28-22)15-2-6-16(25)7-3-15/h2-13H,1H3 |
InChI Key |
FXVLGQVLBMCEJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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